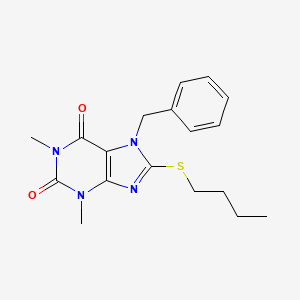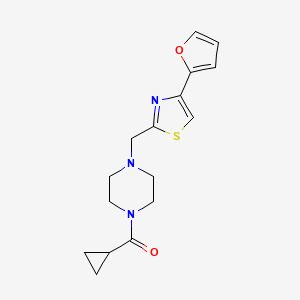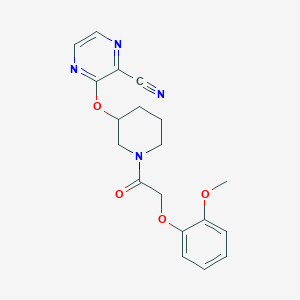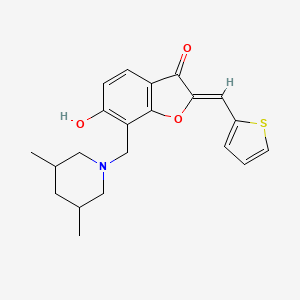![molecular formula C12H12N2O2 B2398374 1-[(3-methoxyphenyl)acetyl]-1H-imidazole CAS No. 1267008-26-3](/img/structure/B2398374.png)
1-[(3-methoxyphenyl)acetyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-methoxyphenyl)acetyl]-1H-imidazole is a heterocyclic compound that features both an imidazole ring and a methoxyphenyl group
Mechanism of Action
Mode of Action
It can be inferred from the structure of the compound that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
For example, imidazole is a key component of many important biomolecules, including the amino acid histidine and the biogenic amine histamine .
Pharmacokinetics
It can be hypothesized that the compound’s pharmacokinetic properties would be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
Based on the known biological activities of other imidazole derivatives, it can be speculated that this compound may have potential therapeutic effects .
Action Environment
The action, efficacy, and stability of 1-[(3-methoxyphenyl)acetyl]-1H-imidazole can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-methoxyphenyl)acetyl]-1H-imidazole typically involves the acylation of imidazole with 3-methoxyphenylacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or chloroform to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-[(3-methoxyphenyl)acetyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the acetyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various electrophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: 1-[(3-hydroxyphenyl)acetyl]-1H-imidazole.
Reduction: 1-[(3-methoxyphenyl)ethanol]-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
1-[(3-methoxyphenyl)acetyl]-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Comparison with Similar Compounds
Similar Compounds
1-[(4-methoxyphenyl)acetyl]-1H-imidazole: Similar structure but with the methoxy group in the para position.
1-[(3-hydroxyphenyl)acetyl]-1H-imidazole: Similar structure but with a hydroxyl group instead of a methoxy group.
1-[(3-methoxyphenyl)acetyl]-2H-imidazole: Similar structure but with a different tautomeric form of the imidazole ring.
Uniqueness
1-[(3-methoxyphenyl)acetyl]-1H-imidazole is unique due to the specific positioning of the methoxy group and the acetyl group on the imidazole ring. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
1-imidazol-1-yl-2-(3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-4-2-3-10(7-11)8-12(15)14-6-5-13-9-14/h2-7,9H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNDSXKVUVEOPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[(quinolin-8-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B2398293.png)



![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398304.png)


![N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2398308.png)
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B2398309.png)
![N-(4-chlorobenzyl)-2-{4-[4-(methylsulfanyl)phenyl]-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2398310.png)
![Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2398311.png)
![1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2398312.png)
![Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2398314.png)
